

An In-depth Technical Guide to 6-Fluoro-3-formylchromone

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Compound of Interest

Compound Name: 6-Fluoro-3-formylchromone

Cat. No.: B1211313

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key biological activities of **6-Fluoro-3-formylchromone**. This compound is a member of the chromone family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

Core Physicochemical Properties

6-Fluoro-3-formylchromone, also known as 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, is a solid, air-sensitive compound.^[1] Its core structure consists of a benzopyran-4-one (chromone) nucleus, substituted with a fluorine atom at the 6-position and a formyl group at the 3-position.

Data Presentation: Physicochemical Characteristics

The quantitative properties of **6-Fluoro-3-formylchromone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ FO ₃	[1]
Molecular Weight	192.14 g/mol	[1]
CAS Number	69155-76-6	[2]
Appearance	Light yellow to yellow solid	[1]
Melting Point	155-160 °C	[1][2]
Boiling Point	313.7 ± 42.0 °C (Predicted)	[1]
Density	1.526 ± 0.06 g/cm ³ (Predicted)	[1]
InChI Key	VHRMOTNEBIKURN-UHFFFAOYSA-N	
SMILES String	Fc1ccc2OC=C(C(=O)C(=O)c2c1	
Solubility	Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).	[3]
Storage Temperature	2-8°C, stored under nitrogen.	[1]

Experimental Protocols

Synthesis: The Vilsmeier-Haack Reaction

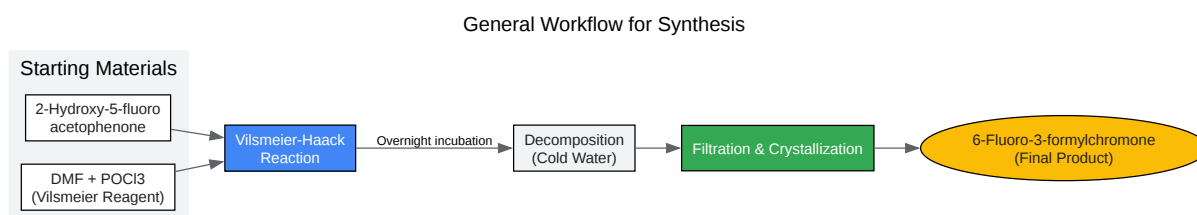
The synthesis of **6-Fluoro-3-formylchromone** and its derivatives is commonly achieved via the Vilsmeier-Haack reaction.[4][5] This method involves the formylation of a substituted 2-hydroxy acetophenone using a Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

Detailed Methodology:

- **Reagent Preparation:** A substituted 2-hydroxy acetophenone (e.g., 2-hydroxy-5-fluoro acetophenone) is used as the starting material. Dimethylformamide (DMF) is cooled in an

ice-water bath.

- **Vilsmeier Reagent Formation & Reaction:** Phosphorus oxychloride (POCl_3) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The starting acetophenone is then added to this mixture.
- **Reaction Execution:** The reaction mixture is typically kept at room temperature overnight, allowing the formylation and subsequent cyclization to occur, forming the chromone ring.
- **Work-up and Purification:** The resulting reaction mass is decomposed by pouring it into cold water. The solid product that precipitates is then filtered, washed, and purified, usually by crystallization from a suitable solvent like ethanol.[4]



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Caption: Vilsmeier-Haack reaction workflow for chromone synthesis.

Spectroscopic Characterization

The structural confirmation of synthesized 3-formylchromones is performed using standard spectroscopic techniques.[6]

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the proton and carbon framework of the molecule. The presence of the aldehyde proton signal (around 10 ppm) and the characteristic shifts of the aromatic and heterocyclic protons and carbons are key indicators.

- Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. Characteristic peaks include the carbonyl (C=O) stretching vibrations for the ketone and aldehyde groups (typically around 1650 cm^{-1}) and C-F stretching vibrations.[4]
- Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[6][7]
- UV-Visible Spectroscopy: UV-Vis spectra, typically recorded in methanol, provide information about the electronic transitions within the conjugated system of the chromone ring.[4]

Biological Activity and Signaling Pathways

3-Formylchromone derivatives have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[6][8][9] Notably, **6-fluoro-3-formylchromone** has shown higher cytotoxicity against tumor cell lines compared to the unsubstituted 3-formylchromone.[8][10]

Inhibition of the STAT3 Signaling Pathway

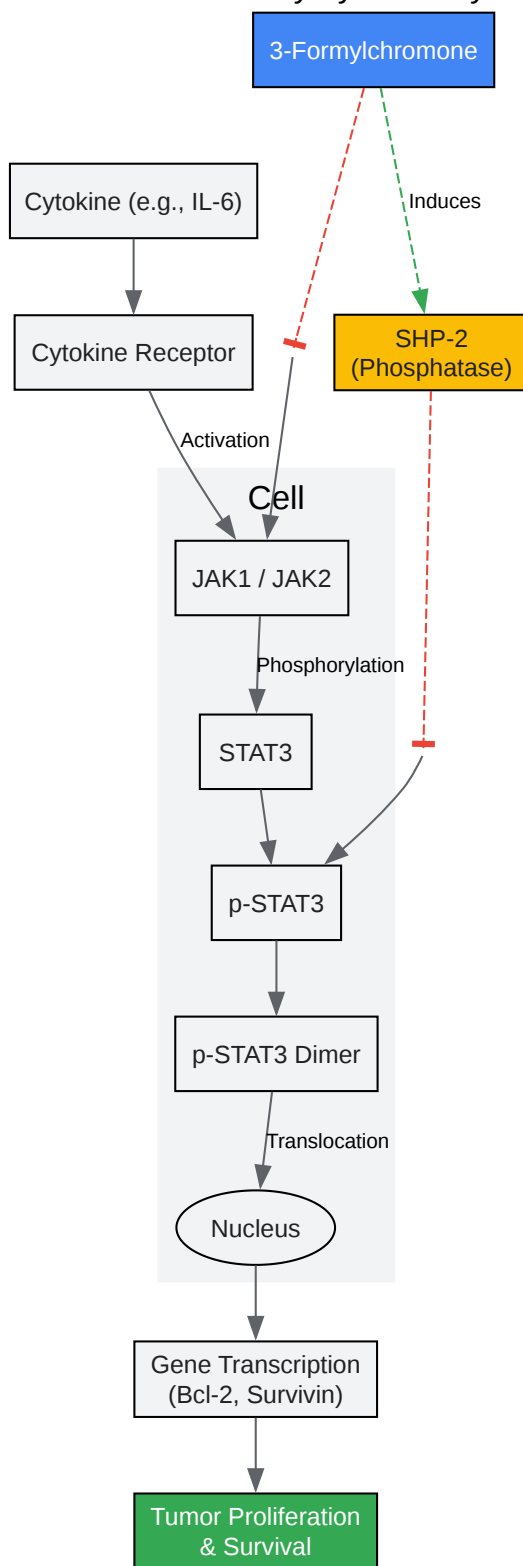
A significant mechanism of action for the anti-cancer properties of 3-formylchromones is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11] STAT3 is a transcription factor that is often overactivated in various human cancers, promoting tumor progression and metastasis.[11]

The parent compound, 3-formylchromone (3FC), has been shown to:

- Downregulate the constitutive phosphorylation of STAT3 at tyrosine 705 (p-STAT3).[11]
- Suppress the activation of upstream non-receptor tyrosine kinases, JAK1 and JAK2.[11]
- Induce the expression of SHP-2, a phosphatase that dephosphorylates and deactivates STAT3.[11]
- Inhibit the nuclear translocation of STAT3, preventing it from regulating the transcription of target genes involved in cell survival and proliferation (e.g., Bcl-2, Bcl-xL, Survivin).[11]

This inhibitory action disrupts the oncogenic signaling cascade, leading to reduced tumor growth.

Inhibition of STAT3 Pathway by 3-Formylchromone



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Caption: 3-Formylchromone inhibits STAT3 signaling via JAK and SHP-2.

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